molecular formula C15H16BrN3O3S B7829524 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide

2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide

Cat. No.: B7829524
M. Wt: 398.3 g/mol
InChI Key: NXPCMOGORSWOLH-UHFFFAOYSA-N
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Description

2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide is a complex organic compound that features a benzothiazole ring fused with a tetrahydro structure, an amino group, and a nitrophenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Reduction: The benzothiazole ring is then reduced to form the tetrahydrobenzothiazole structure.

    Amination: Introduction of the amino group at the 2-position of the tetrahydrobenzothiazole ring.

    Coupling with 4-Nitrophenyl Ethanone: The final step involves coupling the tetrahydrobenzothiazole derivative with 4-nitrophenyl ethanone under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

    Oxidation: Products may include nitroso derivatives or sulfoxides.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.

    Material Science: It can be used in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine

    Biochemical Research: Used as a probe or marker in biochemical assays.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone;bromide: Lacks the nitro group on the phenyl ring.

    2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-methoxyphenyl)ethanone;bromide: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-3-yl)-1-(4-nitrophenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPCMOGORSWOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)[N+](=C(S2)N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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